Celtisine

Beschreibung

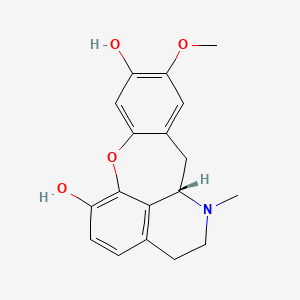

Celtisine is a naturally occurring alkaloid classified within the Cularine group, isolated from the Spanish shrub Sarcocapnos crassifolia . Structurally, it features a tetracyclic skeleton with a distinctive 7-membered oxygen-containing ring, distinguishing it from related alkaloids like Aporphines, which lack this oxygen heterocycle . Pharmacologically, this compound exhibits notable dopamine receptor affinity, making it a candidate for studying neurological disorders such as schizophrenia and Parkinson's disease . Its binding selectivity across dopamine receptor subtypes (e.g., D1, D2, D3) has been explored in preclinical models, though exact subtype preferences remain under investigation .

Eigenschaften

CAS-Nummer |

91106-25-1 |

|---|---|

Molekularformel |

C18H19NO4 |

Molekulargewicht |

313.3 g/mol |

IUPAC-Name |

(10S)-6-methoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene-5,17-diol |

InChI |

InChI=1S/C18H19NO4/c1-19-6-5-10-3-4-13(20)18-17(10)12(19)7-11-8-16(22-2)14(21)9-15(11)23-18/h3-4,8-9,12,20-21H,5-7H2,1-2H3/t12-/m0/s1 |

InChI-Schlüssel |

VRFVDWALYCNYTM-LBPRGKRZSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

Isomerische SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

Kanonische SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

Synonyme |

celtisine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Celtisine belongs to a broader family of alkaloids with dopamine-modulating properties. Below, we compare its structural, pharmacological, and functional characteristics with key analogues: Cularidine , Breoganine , Phenanthrene Alkaloids , Berberine , and Tetrahydroprotoberberines (THPBs) .

Structural Comparisons

Pharmacological Profiles

Key Research Findings

- This compound vs. THPBs : While both target D2 receptors, THPBs demonstrate superior in vivo antipsychotic activity in rodent models, likely due to enhanced blood-brain barrier penetration . This compound’s oxygen ring may limit bioavailability, necessitating structural optimization.

- This compound vs. Berberine : Berberine’s weak receptor affinity contrasts with its pleiotropic effects (e.g., anti-inflammatory, antimicrobial), whereas this compound’s narrower target profile suggests specificity for dopamine-related pathologies .

- Cularine Group Selectivity: this compound, Cularidine, and Breoganine exhibit overlapping but distinct receptor interactions, highlighting the role of minor structural variations (e.g., hydroxylation, stereochemistry) in modulating selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.